molecular formula C15H17NO3 B6193889 rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 2679950-04-8

rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B6193889
CAS No.: 2679950-04-8
M. Wt: 259.3
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Description

rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, known for its diverse chemical and biological activities. This specific compound features a unique cyclopenta[c]quinoline structure, making it interesting for research in various scientific domains.

Preparation Methods

Synthetic routes for rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involve multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production might employ scalable synthesis techniques involving catalytic reactions to ensure yield efficiency and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions:

  • Oxidation

    : It can be oxidized in the presence of agents like potassium permanganate.

  • Reduction

    : Reduction reactions might use reagents such as lithium aluminum hydride.

  • Substitution

    : Can undergo electrophilic and nucleophilic substitution reactions. The major products depend on the specific reagents and conditions used, leading to derivatives of the quinoline structure with altered functional groups.

Scientific Research Applications

This compound finds applications in several fields:

  • Chemistry

    : Used as a building block for synthesizing more complex molecules.

  • Biology

    : Investigated for its potential as a bioactive molecule with antiviral and anticancer properties.

  • Medicine

    : Research suggests it could be a precursor for drug development.

  • Industry

    : Utilized in the creation of various materials due to its stable structure.

Mechanism of Action

The mechanism through which rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid exerts its effects is largely dependent on its interaction with biological macromolecules. It might target specific enzymes or receptors, influencing pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Compared to other quinoline derivatives, this compound stands out due to its unique cyclopenta[c] structure. Similar compounds include 2-methylquinoline and 8-hydroxyquinoline. Each has unique properties and applications, but the cyclopenta[c]quinoline framework confers distinct chemical reactivity and biological activity profiles.

How’s that for a deep dive into chemistry?

Properties

CAS No.

2679950-04-8

Molecular Formula

C15H17NO3

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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